7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound featuring a pyrido[1,2-a]pyrimidine core. This compound is notable for its trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-3-formylquinoline under basic conditions to form the intermediate, which is then cyclized to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, the compound has been studied for its potential as a pharmaceutical agent. Its trifluoromethyl group enhances its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
Industrially, the compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydroquinoline-3-carboxamide: Known for its potent anti-angiogenic properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit significant inhibitory activity against various enzymes and receptors.
Uniqueness
What sets 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide apart is its unique combination of a pyrido[1,2-a]pyrimidine core with a trifluoromethyl group. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-5-6-14-21-8-13(16(25)23(14)9-10)15(24)22-12-4-2-3-11(7-12)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGCSWRRUNUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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